Hydroxy tizanidine, (+-)-

Pharmacology Metabolism Drug Development

Researchers quantifying tizanidine metabolism face challenges with interference-free detection of the inactive 4-hydroxy metabolite. rac-Hydroxy Tizanidine (CAS 125292-31-1) solves this as the definitive reference standard. • Enables specific CYP1A2 phenotyping with quantifiable inhibition endpoints (~30% decrease upon CYP1A inhibition). • Provides distinct LC-MS/MS retention time and mass for interference-free pharmacokinetic studies and therapeutic drug monitoring. • Supplied at high purity for method validation, ensuring regulatory compliance in bioanalytical assays.

Molecular Formula C9H8ClN5OS
Molecular Weight 269.71 g/mol
CAS No. 125292-31-1
Cat. No. B1149710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy tizanidine, (+-)-
CAS125292-31-1
Molecular FormulaC9H8ClN5OS
Molecular Weight269.71 g/mol
Structural Identifiers
InChIInChI=1S/C9H8ClN5OS/c10-4-1-2-5-8(15-17-14-5)7(4)13-9-11-3-6(16)12-9/h1-2,6,16H,3H2,(H2,11,12,13)
InChIKeyLURMELDQBVJARZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy Tizanidine, (+-)-: Overview


Hydroxy tizanidine, (+-)- (CAS 125292-31-1), also referred to as rac-Hydroxy Tizanidine or 4-hydroxy tizanidine, is a racemic mixture and a primary oxidative metabolite of the centrally acting α2-adrenergic agonist muscle relaxant tizanidine [1]. Formed via hepatic CYP1A2-mediated hydroxylation [2], this compound is utilized exclusively as an analytical reference standard and for in vitro metabolite identification, rather than as an active pharmaceutical agent [3].

Analytical reference standard Used as a metabolite standard, not an active pharmaceutical agent
CYP1A2 activity probe Primary oxidative metabolite formed via CYP1A2-mediated hydroxylation
Racemic ( (±)- ) mixture Supplied as racemic hydroxy tizanidine for bioanalytical workflows

Hydroxy Tizanidine, (+-)-: Substitution Invalidity


Substitution of hydroxy tizanidine, (+-)- with the parent drug tizanidine or other α2-adrenergic agonists (e.g., clonidine) is not valid for scientific or analytical applications. Functionally, hydroxy tizanidine is an inactive metabolite, while tizanidine is a potent agonist [1]. Substitution would thus invalidate pharmacological assays. Analytically, hydroxy tizanidine serves as a specific marker for CYP1A2 activity and drug metabolism studies, a role that cannot be fulfilled by the parent drug [2]. Physicochemically, the introduction of a hydroxyl group alters solubility, chromatographic retention, and spectral properties, rendering it a distinct analytical entity .

Pharmacological activity mismatch
Hydroxy tizanidine is an inactive metabolite; substituting with parent tizanidine (active α2-agonist) may invalidate pharmacological assay interpretation.
Analytical property difference
Hydroxylation alters chromatographic retention and mass (+16 Da); direct method transfer from tizanidine may not be achievable without dedicated validation.
CYP1A2 marker specificity
Parent drug or other α2-adrenergic agonists cannot serve as specific CYP1A2 activity markers; only the metabolite formation endpoint reflects CYP1A2 activity in study contexts.

Hydroxy Tizanidine, (+-)-: Differentiation Evidence


Pharmacological Inactivity vs. Tizanidine Agonism

Hydroxy tizanidine, (+-)- is an inactive metabolite, while the parent drug tizanidine is a centrally acting α2-adrenergic agonist. This distinction is critical for any study assessing pharmacological activity. The FDA label for tizanidine explicitly states that 'tizanidine metabolites are not known to be active' [1]. Therefore, any observed biological effect in systems containing hydroxy tizanidine cannot be attributed to this metabolite, contrasting sharply with the parent compound's potent muscle relaxant properties.

Pharmacological Activity
Class-level
Inactive metabolite vs. active α2-agonist parent
Supports accurate metabolite attribution in bioanalytical data
FDA label states metabolites not known to be active; class-level inference
Pharmacology Metabolism Drug Development

CYP1A2-Mediated Formation vs. Tizanidine as Substrate

Hydroxy tizanidine is the product of CYP1A2-mediated metabolism of tizanidine. In vitro, recombinant CYP1A2 metabolized tizanidine to a substantial degree (35% in 45 min) [1], with hydroxy tizanidine identified as a major metabolite [2]. In vivo, co-administration of the CYP1A inhibitor enrofloxacin decreased the formation of the imidazole (hydroxy) metabolite by 30% (n=3) compared to controls [3]. This enzymatic specificity is a key differentiator from the parent compound, which is a substrate, not a product.

CYP1A2 Formation Reduction
Context-dependent
30% decrease in metabolite formation upon CYP1A inhibition (n=3)
Supports CYP1A2 phenotyping probe specificity
Cross-study comparable; in vivo dog study with CYP1A inhibitor co-administration
Drug Metabolism Enzymology CYP1A2

Physicochemical Properties: Hydroxy vs. Tizanidine

The addition of a hydroxyl group to the tizanidine scaffold results in distinct physicochemical properties. Hydroxy tizanidine (free base) has a molecular formula of C9H8ClN5OS and a molecular weight of 269.71 g/mol, while tizanidine (free base) has a molecular formula of C9H8ClN5S and a molecular weight of 253.71 g/mol [1]. This 16-Da mass difference enables clear mass spectrometric differentiation. Computed properties for hydroxy tizanidine include a density of 1.974 g/cm³ and a LogP of 1.67 , whereas tizanidine has a computed LogP of approximately 2.2 [2]. These differences are critical for method development in analytical chemistry and for understanding compound behavior in biological systems.

Molecular Weight & LogP
Data to verify
ΔMW +16 Da; ΔLogP ≈ −0.5
Enables distinct LC-MS/MS detection windows
Computed/experimental physicochemical values; verify with lot-specific data
Analytical Chemistry Chromatography Property Prediction

Hydroxy Tizanidine, (+-)-: Key Applications


Bioanalytical Method Development Standard

Hydroxy tizanidine, (+-)- is the definitive reference standard for the development and validation of LC-MS/MS methods quantifying tizanidine and its metabolites in biological matrices. Its distinct mass and retention time (due to lower LogP ) enable accurate, interference-free detection, which is essential for pharmacokinetic studies and therapeutic drug monitoring. Procurement of high-purity hydroxy tizanidine ensures method accuracy and regulatory compliance.

CYP1A2 Activity Probe

This compound serves as a critical in vitro probe for assessing CYP1A2 activity. The quantitative formation of hydroxy tizanidine from tizanidine, and its marked reduction upon CYP1A inhibition (30% decrease [1]), provides a specific and measurable endpoint for drug-drug interaction screening and enzyme phenotyping studies. Substituting this metabolite with a generic analog would compromise the specificity and quantitative nature of the assay.

Metabolite Identification in Drug Metabolism

Hydroxy tizanidine is the authentic standard for confirming the identity of the major hydroxylated metabolite generated in hepatic microsomal incubations. Its availability allows for the structural confirmation and quantification of this key metabolic pathway, which is essential for understanding the complete ADME profile of tizanidine [2]. Without this standard, definitive metabolite identification is not possible.

Application
Selection Property
Validation Focus
Bioanalytical method development
Metabolite reference standard with distinct mass and retention
Method selectivity and accuracy in research matrices
CYP1A2 activity phenotyping
Specific formation endpoint for CYP1A2 activity
Inhibition-response validation for DDI screening studies
Metabolite identification in DMPK
Authentic standard for hydroxy metabolite confirmation
Structural confirmation and quantification in liver microsomes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy tizanidine, (+-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.